molecular formula C19H42N2 B12662600 N,N(Or N,N')-dioctylpropane-1,3-diamine CAS No. 38886-11-2

N,N(Or N,N')-dioctylpropane-1,3-diamine

Cat. No.: B12662600
CAS No.: 38886-11-2
M. Wt: 298.6 g/mol
InChI Key: ZINLVDIYZWIFLG-UHFFFAOYSA-N
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Description

N,N-dioctylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a propane-1,3-diamine backbone. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dioctylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with octyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N-dioctylpropane-1,3-diamine.

Industrial Production Methods

In an industrial setting, the production of N,N-dioctylpropane-1,3-diamine may involve a continuous process where 1,3-diaminopropane and octyl halides are fed into a reactor along with a base. The reaction mixture is then heated and stirred to ensure complete conversion. The product is subsequently purified through distillation or recrystallization to obtain high-purity N,N-dioctylpropane-1,3-diamine.

Chemical Reactions Analysis

Types of Reactions

N,N-dioctylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted diamines depending on the substituent used.

Scientific Research Applications

N,N-dioctylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,N-dioctylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Laurylamine dipropylenediamine: Another diamine with similar structural features but different alkyl chain lengths.

    N,N-dimethyl-1,3-propanediamine: A simpler diamine with methyl groups instead of octyl groups.

    1,3-diaminopropane: The parent compound without any alkyl substitutions.

Uniqueness

N,N-dioctylpropane-1,3-diamine is unique due to its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable coordination complexes also sets it apart from simpler diamines.

Properties

CAS No.

38886-11-2

Molecular Formula

C19H42N2

Molecular Weight

298.6 g/mol

IUPAC Name

N',N'-dioctylpropane-1,3-diamine

InChI

InChI=1S/C19H42N2/c1-3-5-7-9-11-13-17-21(19-15-16-20)18-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

ZINLVDIYZWIFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCCN

Origin of Product

United States

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